N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide
Description
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a phenyl ring, and an oxolane ring, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-13-8-9-16(24-13)10-11-18(21)19-14(2)15-6-5-7-17(12-15)25(22,23)20(3)4/h5-7,12-14,16H,8-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYZSNDNCSHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)NC(C)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Dimethylsulfamoyl Intermediate: This step involves the reaction of dimethylamine with a sulfonyl chloride derivative to form the dimethylsulfamoyl group.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, where the dimethylsulfamoyl intermediate reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxolane Ring: The oxolane ring is synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Final Coupling Reaction: The final step involves coupling the oxolane intermediate with the phenyl intermediate using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl ring and oxolane ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different chemical properties.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide is unique due to its combination of a sulfonamide group, a phenyl ring, and an oxolane ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
